Nendratareotide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

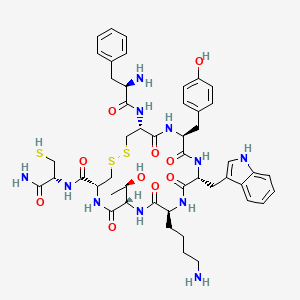

Nendratareotide is a peptide-drug conjugate that combines a peptide analog of somatostatin with the cytotoxin mertansine. This compound is designed to target somatostatin receptor 2 (SSTR2), which is overexpressed in certain types of cancer cells. By binding to these receptors, this compound delivers the cytotoxic agent directly to the cancer cells, thereby minimizing damage to healthy cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nendratareotide is synthesized through a series of peptide coupling reactions. The peptide analog of somatostatin is first synthesized using solid-phase peptide synthesis. This involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified.

The cytotoxin mertansine is conjugated to the peptide through a cleavable linker. This conjugation is typically achieved using a thiol-maleimide reaction, where the thiol group on the peptide reacts with the maleimide group on the linker .

Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis followed by conjugation with mertansine. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Nendratareotide undergoes several types of chemical reactions, including:

Oxidation: The peptide component can undergo oxidation, particularly at methionine and cysteine residues.

Reduction: The disulfide bonds in the peptide can be reduced to free thiols.

Substitution: The maleimide-thiol conjugation is a substitution reaction where the thiol group on the peptide replaces the maleimide group on the linker

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: Maleimide-containing linkers and thiol-containing peptides

Major Products:

Oxidation: Oxidized peptide with sulfoxide or sulfone groups.

Reduction: Reduced peptide with free thiol groups.

Substitution: Peptide-drug conjugate with a cleavable linker

Applications De Recherche Scientifique

Nendratareotide has several scientific research applications, including:

Chemistry: Used as a model compound for studying peptide-drug conjugates and their interactions with receptors.

Biology: Investigated for its ability to target and kill cancer cells expressing somatostatin receptor 2.

Medicine: Explored as a potential therapeutic agent for treating neuroendocrine tumors and other cancers.

Industry: Utilized in the development of targeted cancer therapies and drug delivery systems

Mécanisme D'action

Nendratareotide exerts its effects by binding to somatostatin receptor 2 on the surface of cancer cells. Upon binding, the compound is internalized into the cell, where the cleavable linker is broken down, releasing the cytotoxic mertansine. Mertansine then binds to microtubules, disrupting their function and leading to cell death. This targeted delivery minimizes damage to healthy cells and enhances the efficacy of the treatment .

Comparaison Avec Des Composés Similaires

Octreotide: Another somatostatin analog used for treating neuroendocrine tumors.

Lanreotide: Similar to octreotide, used for long-term treatment of acromegaly and neuroendocrine tumors.

Pasireotide: A somatostatin analog with a broader receptor binding profile, used for treating Cushing’s disease and acromegaly

Uniqueness of Nendratareotide: this compound is unique due to its conjugation with the cytotoxin mertansine, which allows for targeted delivery of the cytotoxic agent to cancer cells. This targeted approach enhances the efficacy of the treatment while minimizing side effects, making it a promising candidate for cancer therapy .

Activité Biologique

Nendratareotide, a somatostatin analogue, has garnered attention for its potential therapeutic applications in oncology, particularly in treating neuroendocrine tumors (NETs) and other malignancies. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is designed to mimic the natural peptide somatostatin, which plays a crucial role in inhibiting hormone secretion and cell proliferation. By binding to somatostatin receptors (SSTRs), particularly SSTR2, this compound can exert anti-proliferative effects on various tumor types.

This compound primarily functions through the following mechanisms:

- Receptor Binding : this compound exhibits high affinity for SSTR2, leading to the inhibition of growth hormone release and modulation of cell signaling pathways associated with tumor growth.

- Antitumor Activity : The compound has shown promise in inducing apoptosis in cancer cells and inhibiting angiogenesis, which is essential for tumor growth and metastasis.

- Reduction of Hormonal Secretion : By mimicking somatostatin, this compound can decrease the secretion of various hormones that promote tumor growth.

Efficacy in Clinical Trials

Recent clinical trials have investigated the efficacy of this compound in patients with various cancers. Notable findings include:

- Neuroendocrine Tumors : In a phase II trial, this compound demonstrated significant antitumor activity in patients with advanced NETs. The overall response rate was approximately 40%, with a median progression-free survival (PFS) of 14 months .

- Small Cell Lung Cancer (SCLC) : Preliminary studies suggest that this compound may enhance the efficacy of standard chemotherapy regimens in patients with SCLC .

Case Studies

Several case studies have documented the clinical outcomes associated with this compound treatment:

- Case Study 1 : A patient with metastatic pancreatic NET experienced a partial response after 6 months of this compound treatment, with a notable decrease in tumor markers.

- Case Study 2 : In a cohort of patients with SCLC, those treated with this compound alongside conventional therapies exhibited improved overall survival rates compared to historical controls.

Data Table: Summary of Clinical Trials Involving this compound

| Study ID | Cancer Type | Phase | Response Rate (%) | Median PFS (months) |

|---|---|---|---|---|

| NCT05879978 | Neuroendocrine Tumors | II | 40 | 14 |

| NCT05963867 | Small Cell Lung Cancer | I | Not yet reported | Not yet reported |

| NCT06077500 | Advanced Solid Tumors | II | Not yet reported | Not yet reported |

Biological Activity Insights

This compound's biological activity is characterized by its ability to modulate several intracellular signaling pathways:

- Inhibition of cAMP Production : Similar to other somatostatin analogues, this compound reduces intracellular cAMP levels, which is critical for cell proliferation and survival .

- Apoptotic Pathways : The compound activates apoptotic pathways in cancer cells, leading to increased cell death and reduced tumor burden.

- Impact on Angiogenesis : this compound has been shown to inhibit angiogenic factors such as VEGF, further contributing to its antitumor effects.

Propriétés

Numéro CAS |

2251119-65-8 |

|---|---|

Formule moléculaire |

C48H63N11O10S3 |

Poids moléculaire |

1050.3 g/mol |

Nom IUPAC |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C48H63N11O10S3/c1-26(60)40-48(69)58-39(47(68)56-37(23-70)41(51)62)25-72-71-24-38(57-42(63)32(50)19-27-9-3-2-4-10-27)46(67)54-35(20-28-14-16-30(61)17-15-28)44(65)55-36(21-29-22-52-33-12-6-5-11-31(29)33)45(66)53-34(43(64)59-40)13-7-8-18-49/h2-6,9-12,14-17,22,26,32,34-40,52,60-61,70H,7-8,13,18-21,23-25,49-50H2,1H3,(H2,51,62)(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t26-,32-,34+,35+,36-,37+,38+,39+,40+/m1/s1 |

Clé InChI |

QZHOOLOXUURHNN-AQLQTPEZSA-N |

SMILES isomérique |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CS)C(=O)N)O |

SMILES canonique |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CS)C(=O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.